2-n-Butoxy-5-chlorothiophenol
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Overview
Description
2-n-Butoxy-5-chlorothiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are aromatic compounds containing a thiol group attached to a benzene ring. This compound is characterized by the presence of a butoxy group at the second position and a chlorine atom at the fifth position of the thiophenol ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Butoxy-5-chlorothiophenol typically involves the introduction of the butoxy group and the chlorine atom onto the thiophenol ring. One common method is the nucleophilic substitution reaction where a butoxy group is introduced to the thiophenol ring followed by chlorination. The reaction conditions often involve the use of a base such as sodium hydroxide and a chlorinating agent like thionyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-n-Butoxy-5-chlorothiophenol undergoes various chemical reactions including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom or the butoxy group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophenol derivatives without the chlorine or butoxy groups.
Substitution: Thiophenol derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-n-Butoxy-5-chlorothiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying various chemical reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as its use in drug development for targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-n-Butoxy-5-chlorothiophenol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The butoxy and chlorine groups can influence the compound’s reactivity and binding affinity, making it a versatile tool in biochemical studies.
Comparison with Similar Compounds
2-n-Butoxy-4-chlorothiophenol: Similar structure but with the chlorine atom at the fourth position.
2-n-Butoxy-5-bromothiophenol: Similar structure but with a bromine atom instead of chlorine.
2-n-Butoxy-5-fluorothiophenol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 2-n-Butoxy-5-chlorothiophenol is unique due to the specific positioning of the butoxy and chlorine groups, which influence its chemical reactivity and interactions. The presence of the chlorine atom at the fifth position makes it distinct from other thiophenol derivatives, affecting its substitution patterns and reactivity in chemical reactions.
Properties
IUPAC Name |
2-butoxy-5-chlorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClOS/c1-2-3-6-12-9-5-4-8(11)7-10(9)13/h4-5,7,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWJHGLONKRXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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